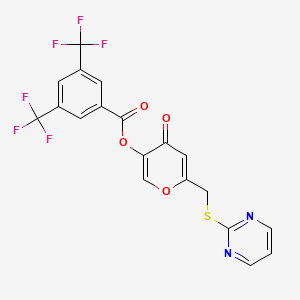

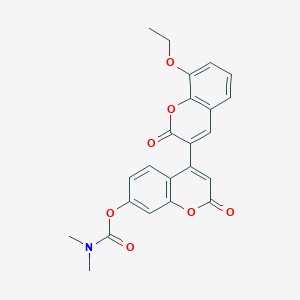

![molecular formula C13H10N2O2S B2542462 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 306311-96-6](/img/structure/B2542462.png)

2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a cyano group (-CN), a furan ring, a thiophene ring, and an amide group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C8H8N2O2, and it has a molecular weight of 164.16 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Compounds containing furan and thiophene moieties, such as "2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide," play a crucial role in the design of bioactive molecules. These compounds are often explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The heteroaromatic rings of furan and thiophene are essential structural units in purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating significant bioactivity and selectivity in various biological targets. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown to impact the activity profiles of these molecules significantly, underscoring their importance in drug discovery and development (Ostrowski, 2022).

Environmental Science

In environmental science, understanding the interactions and transformations of chemical compounds like "this compound" is crucial for assessing and mitigating their impact on ecosystems. For instance, the study of thiocyanate, a related compound, in mining effluents has highlighted the need for more efficient degradation technologies to prevent environmental contamination. Thiocyanate's stability and resistance to degradation make it a persistent environmental pollutant, necessitating further research into biological and chemical methods for its effective removal from industrial and mining effluents (Gould et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Thiophene-based analogs, like this compound, have been the subject of intense research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activity and potential applications in medicine.

Wirkmechanismus

Target of Action

It is known that this compound has shown potent and selective cytotoxic effects against ccrf-cem and sr leukemia cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It is likely that this compound interacts with its targets in a way that disrupts normal cellular processes, leading to cell death

Biochemical Pathways

Given its observed anticancer activity , it is plausible that this compound affects pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

The most potent and selective cytotoxic effect of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide was found against CCRF-CEM and SR leukemia cell lines . This suggests that the compound’s action results in the death of these cancer cells, likely through the induction of apoptosis or other forms of programmed cell death.

Eigenschaften

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHCJUMGRQAAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

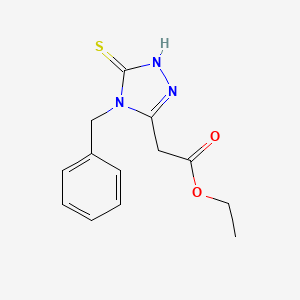

![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)

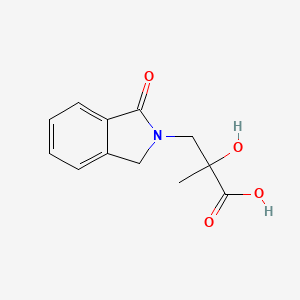

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

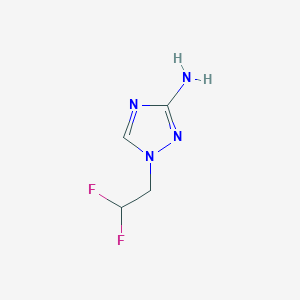

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)